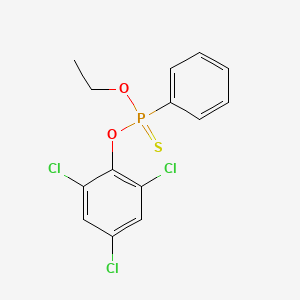

O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

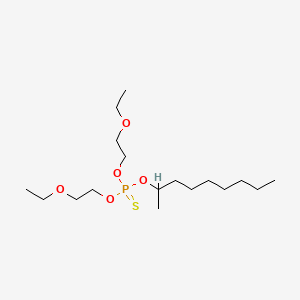

O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate: is an organophosphorus compound known for its use as an insecticide. It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to sulfur, oxygen, and carbon atoms. This compound is particularly effective against a variety of pests due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of 2,4,6-trichlorophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2,4,6-Trichlorophenol+Diethyl phosphorochloridothioate→O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate can undergo oxidation to form the corresponding phosphonate.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form 2,4,6-trichlorophenol and diethyl phosphorothioic acid.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Corresponding phosphonate.

Hydrolysis: 2,4,6-Trichlorophenol and diethyl phosphorothioic acid.

Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reagent in the synthesis of other organophosphorus compounds.

- Employed in studies involving the inhibition of acetylcholinesterase.

Biology:

- Investigated for its effects on insect nervous systems.

- Used in studies to understand the mechanism of action of organophosphorus insecticides.

Medicine:

- Research into potential antidotes for organophosphorus poisoning.

- Studied for its potential use in developing new insecticides with lower toxicity to humans.

Industry:

- Widely used as an insecticide in agriculture.

- Employed in the formulation of pest control products.

Wirkmechanismus

O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.

Vergleich Mit ähnlichen Verbindungen

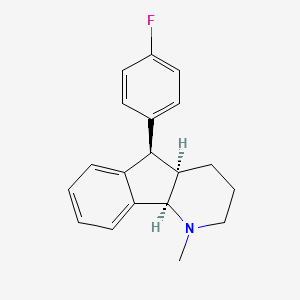

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN): Another organophosphorus insecticide with a similar mechanism of action.

O-Ethyl O-(2,4,6-trichlorophenyl) ethylamidothiophosphate: Shares structural similarities but differs in the substituent groups attached to the phosphorus atom.

Uniqueness:

- O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which enhances its insecticidal activity and selectivity.

- The presence of the trichlorophenyl group provides increased stability and resistance to metabolic degradation compared to other organophosphorus compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

3587-01-7 |

|---|---|

Molekularformel |

C14H12Cl3O2PS |

Molekulargewicht |

381.6 g/mol |

IUPAC-Name |

ethoxy-phenyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |

InChI |

InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,11-6-4-3-5-7-11)19-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3 |

InChI-Schlüssel |

HBYMRHAMAWSKIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)